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molecular formula C11H22N2O2 B062008 Tert-butyl (4-methylpiperidin-4-YL)carbamate CAS No. 163271-08-7

Tert-butyl (4-methylpiperidin-4-YL)carbamate

Cat. No. B062008
M. Wt: 214.3 g/mol
InChI Key: MVUNGZMGWJXPIM-UHFFFAOYSA-N
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Patent
US07186731B2

Procedure details

tert-Butyl (1-benzyl-4-methyl-4-piperidinyl)-carbamate obtained in Example 10-4 (1.01 g) was dissolved in methanol (20 mL), and 20% Pd(OH)2 on carbon (300 mg) was added. The mixture was stirred under hydrogen atmosphere (4 atm) at 20° C. for 2 hrs. The reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residual solid was triturated with hexane to give the title compound as white crystals (425 mg)
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:14])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH3:14][C:11]1([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C)NC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen atmosphere (4 atm) at 20° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual solid was triturated with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CCNCC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 425 mg
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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